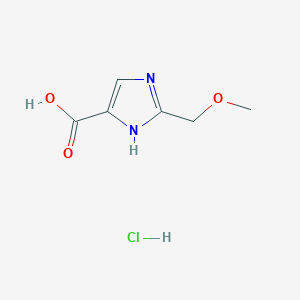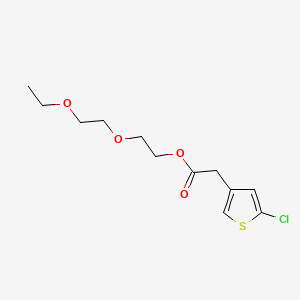
2-(Methoxymethyl)-1h-imidazole-4-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methoxymethyl)-1h-imidazole-4-carboxylic acid hydrochloride is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethyl)-1h-imidazole-4-carboxylic acid hydrochloride typically involves the formation of the imidazole ring followed by the introduction of the methoxymethyl group and carboxylic acid functionality. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxymethyl)-1h-imidazole-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted imidazole derivatives.
Scientific Research Applications
2-(Methoxymethyl)-1h-imidazole-4-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Methoxymethyl)-1h-imidazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The methoxymethyl group and carboxylic acid functionality may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Imidazole: The parent compound with a simpler structure.
1-Methylimidazole: A methyl-substituted derivative.
4-Carboxyimidazole: An imidazole with a carboxylic acid group at the 4-position.
Uniqueness
2-(Methoxymethyl)-1h-imidazole-4-carboxylic acid hydrochloride is unique due to the presence of both the methoxymethyl group and the carboxylic acid functionality. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H9ClN2O3 |
|---|---|
Molecular Weight |
192.60 g/mol |
IUPAC Name |
2-(methoxymethyl)-1H-imidazole-5-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H8N2O3.ClH/c1-11-3-5-7-2-4(8-5)6(9)10;/h2H,3H2,1H3,(H,7,8)(H,9,10);1H |
InChI Key |
UYDLNQYJKYUFBU-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NC=C(N1)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(3S)-3-{[(Benzyloxy)carbonyl]amino}heptanoic acid](/img/structure/B13567890.png)


![Tert-butyl 3-({methyl[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]amino}methyl)azetidine-1-carboxylate](/img/structure/B13567913.png)



